molecular formula C21H15ClF4N4O3 B1684635 Regorafenib CAS No. 755037-03-7

Regorafenib

Cat. No. B1684635
M. Wt: 482.8 g/mol
InChI Key: ZFLJHSQHILSNCM-UHFFFAOYSA-N
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Description

Regorafenib is an oral multi-kinase inhibitor developed by Bayer . It is used to treat metastatic cancer (cancer that has spread) of the colon and rectum . It is used in patients who have already been treated with other cancer medicines that did not work well . Regorafenib prevents the growth of tumors .


Synthesis Analysis

Regorafenib exists in various crystal forms and its monohydrate form (REG·H2O) is selected as the commercial form . Three cocrystals of REG with malonic acid (REG – MA), glutaric acid (REG – GA), and pimelic acid (REG – PA) were successfully synthesized by liquid-assisted grinding and/or the slurry methods . The obtained cocrystals were fully characterized by X-ray diffraction analysis, thermal analysis, and Fourier transform infrared and proton nuclear magnetic resonance spectroscopy .


Molecular Structure Analysis

Regorafenib is a small-molecule inhibitor of various membrane-bound and intracellular kinases involved in normal cellular functions as well as pathologic processes, such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment . Its molecular formula is C21H15ClF4N4O3 and its molecular weight is 482.82 g/mol .


Chemical Reactions Analysis

Regorafenib was electrochemically studied using a GC disc electrode in non-aqueous media . A well-resolved, irreversible, diffusion-controlled oxidation peak was obtained at 1.55 V in acetonitrile solution containing 0.1 M TBAClO4 .


Physical And Chemical Properties Analysis

Regorafenib exists in various crystal forms and its monohydrate form (REG·H2O) is selected as the commercial form . The clinical efficacy of REG is severely limited by low oral bioavailability due to its poor aqueous solubility .

Scientific Research Applications

Mechanisms of Action and Efficacy in Cancer Treatment

Regorafenib, an oral multikinase inhibitor, targets a wide range of angiogenic, oncogenic, and stromal kinases, displaying antiangiogenic and antiproliferative properties in tumors. Its ability to inhibit various kinases makes it effective in treating colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma, among others. It operates by inhibiting angiogenic kinases like VEGFR1-3, PDGFR-β, FGFR, as well as oncogenic kinases including KIT, RET, and RAF, thereby hampering tumor growth and angiogenesis.

Applications in Colorectal Cancer

Regorafenib has been shown to prolong survival in patients with metastatic colorectal cancer who have failed all approved standard therapies. Its efficacy is demonstrated by its ability to significantly increase overall survival and progression-free survival compared to placebo, indicating its potential as a valuable treatment option for this patient population.

Applications in Gastrointestinal Stromal Tumors (GIST)

For GIST patients, regorafenib serves as a standard third-line therapy, particularly after the failure of imatinib and sunitinib. It significantly improves overall survival versus placebo, highlighting its role in managing advanced GIST after disease progression following other approved therapies.

Applications in Hepatocellular Carcinoma (HCC)

In the context of HCC, regorafenib is effective for patients whose disease has progressed during sorafenib treatment. It is the only systemic treatment shown to provide survival benefit in this scenario, indicating its unique position in the treatment landscape for HCC.

Safety and Management of Toxicities

While regorafenib's efficacy is well-documented, its treatment is associated with certain adverse events, such as hand-foot skin reactions, hypertension, and diarrhea. Effective management of these toxicities is crucial for maintaining patient quality of life and optimizing treatment outcomes.

Safety And Hazards

Regorafenib has an acceptable tolerability profile . The most common treatment-related adverse events include hand-foot skin reaction, fatigue, diarrhea, and hypertension . No fatal hepatic failure was reported with regorafenib in patients with HCC .

Future Directions

Regorafenib remains a drug with limited clinical handling . Approved use in colorectal cancer, GIST, and HCC is only for advanced metastatic disease . On the basis of the few data in the literature and on personal experience, two different patterns of MRI changes during Regorafenib therapy have been identified .

properties

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHKPVJBJVTLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226441
Record name Regorafenib
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Molecular Weight

482.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Regorafenib
Source DrugBank
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Mechanism of Action

Regorafenib is a small molecule inhibitor of multiple membrane-bound and intracellular kinases involved in normal cellular functions and in pathologic processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment. In in vitro biochemical or cellular assays, regorafenib or its major human active metabolites M-2 and M-5 inhibited the activity of RET, VEGFR1, VEGFR2, VEGFR3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1, FGFR2, TIE2, DDR2, TrkA, Eph2A, RAF-1, BRAF, BRAFV600E , SAPK2, PTK5, and Abl at concentrations of regorafenib that have been achieved clinically. In in vivo models, regorafenib demonstrated anti-angiogenic activity in a rat tumor model, and inhibition of tumor growth as well as anti-metastatic activity in several mouse xenograft models including some for human colorectal carcinoma.
Record name Regorafenib
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Product Name

Regorafenib

CAS RN

755037-03-7, 1019206-88-2
Record name Regorafenib
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Record name Regorafenib
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Record name 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-N-methylpicolinamide
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Record name Regorafenib hydrate
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Record name REGORAFENIB ANHYDROUS
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Synthesis routes and methods

Procedure details

To a solution of 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid methylamide (177 mg, 0.68 mmol) in toluene (3 mL) was added 4-chloro-3-(trifluoromethyl)phenyl isocyanate (150 mg, 0.68 mmol). The mixture was stirred at rt for 72 h. The reaction was concentrated under reduced pressure and the residue was triturated with diethylether. The resulting solid was collected by filtration and dried in vacuo for 4 h to afford the title compound (155 mg, 0.32 mmol; 47% yield); 1H-NMR (DMSO-d6) 2.78 (d, J=4.9, 3H), 7.03-7.08 (m, 1H), 7.16 (dd, J=2.6, 5.6, 1H), 7.32 (dd, J=2.7, 11.6, 1H), 7.39 (d, J=2.5, 1H), 7.60 (s, 2H), 8.07-8.18 (m, 2H), 8.50 (d, J=5.7, 1H), 8.72 (s, 1H), 8.74-8.80 (m, 1H), 9.50 (s, 1H); MS (HPLC/ES) 483.06 m/z=(M+1).
Quantity
177 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
47%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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